molecular formula C14H15NO5 B171970 (2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid CAS No. 117836-14-3

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

Cat. No.: B171970
CAS No.: 117836-14-3
M. Wt: 277.27 g/mol
InChI Key: IBZDRDHRFDYPTQ-LBPRGKRZSA-N
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Description

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with benzyl esters under controlled conditions. One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired N-heterocycle with an O-substituent .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as hydrogen gas, and various catalysts like gold(I) complexes. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized piperidine derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid apart from other similar compounds is its specific ester functional group and the unique arrangement of atoms within its structure.

Properties

IUPAC Name

(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZDRDHRFDYPTQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206775
Record name 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117836-14-3
Record name 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117836-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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